(1H-Indol-7-yl)(phenyl)methanone
Overview
Description
(1H-Indol-7-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-7-yl)(phenyl)methanone typically involves the reaction of indole derivatives with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the indole nitrogen on the carbonyl carbon of benzoyl chloride. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-7-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid and sulfuric acid mixture at controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
(1H-Indol-7-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1H-Indol-7-yl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The phenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
(1H-Indol-3-yl)(phenyl)methanone: Similar structure but with the phenyl group at the 3-position of the indole ring.
(1H-Indol-2-yl)(phenyl)methanone: Phenyl group at the 2-position of the indole ring.
(1H-Indol-5-yl)(phenyl)methanone: Phenyl group at the 5-position of the indole ring.
Uniqueness: (1H-Indol-7-yl)(phenyl)methanone is unique due to the specific positioning of the phenyl group at the 7-position of the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Properties
IUPAC Name |
1H-indol-7-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMTEUKWUNTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446861 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70803-96-2 | |
Record name | 7-BENZOYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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